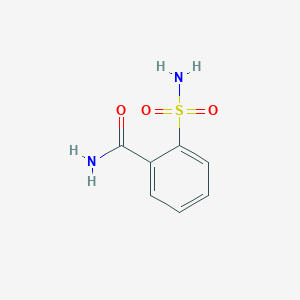

5-羟基异吲哚啉-2-羧酸叔丁酯

描述

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a compound that is part of a broader class of isoindoline derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The tert-butyl group is commonly used in chemistry as a protecting group due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related isoindoline compounds has been explored through various methods. An improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another synthesis approach for isoindolinones, which may be relevant to tert-Butyl 5-hydroxyisoindoline-2-carboxylate, involves an oxidative radical cyclization process from stable carbamoylxanthates derived from secondary tert-butylamines .

Molecular Structure Analysis

The molecular structure of isoindoline derivatives can be complex, with multiple stereocenters and functional groups. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined using X-ray diffraction, showcasing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This highlights the importance of advanced analytical techniques such as X-ray crystallography in elucidating the structures of such compounds.

Chemical Reactions Analysis

Isoindoline derivatives can undergo a variety of chemical reactions. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative resulted in important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the use of tert-butoxycarbonylation reagents like BBDI has been shown to be effective for the chemoselective modification of aromatic and aliphatic amine hydrochlorides and phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For instance, the synthesis, characterization, and thermal analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and reactivity of the compound . The crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with other molecules .

科学研究应用

有机合成中间体

“5-羟基异吲哚啉-2-羧酸叔丁酯”主要用作有机合成中的中间体 . 它在生产各种有机化合物中起着至关重要的作用,促进了有机化学的多样性和复杂性。

杂环化合物的合成

该化合物也可用于杂环化合物的合成 . 杂环化合物是一类有机化合物,其环结构至少包含两种不同的元素。这些化合物具有广泛的应用,包括制药、农药和染料。

有机反应中的催化剂

“5-羟基异吲哚啉-2-羧酸叔丁酯”可在有机合成反应中用作催化剂 . 作为催化剂,它可以加快反应速度,而不会在过程中被消耗,使其成为各种化学反应中宝贵的工具。

药物合成

由“5-羟基异吲哚啉-2-羧酸叔丁酯”合成的N-异吲哚啉-1,3-二酮杂环化合物因其在药物合成中的潜在用途而备受关注 . 它们可用于开发新的治疗剂。

着色剂和染料的生产

源自“5-羟基异吲哚啉-2-羧酸叔丁酯”的N-异吲哚啉-1,3-二酮杂环化合物可用于生产着色剂和染料 . 这些化合物可以提供各种颜色,并用于各种行业,包括纺织、塑料和印刷。

光致变色材料的开发

这些杂环化合物在光致变色材料的开发中也具有潜在的应用 . 光致变色材料在光照下会改变颜色,它们具有广泛的应用,包括眼镜、纺织品和安全油墨。

未来方向

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is mainly used as an intermediate in organic synthesis . It can be used in the synthesis of anticancer drugs, antiviral drugs, and bioactive molecules . Additionally, it can be used in the synthesis of heterocyclic compounds and as a catalyst in organic synthesis reactions .

作用机制

Target of Action

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that Tert-Butyl 5-hydroxyisoindoline-2-carboxylate may also interact with various biological targets.

Mode of Action

Indole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Tert-Butyl 5-hydroxyisoindoline-2-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in esterification and hydrolysis reactions. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can act as a substrate for certain esterases, leading to its conversion into other bioactive molecules .

Cellular Effects

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 5-hydroxyisoindoline-2-carboxylate involves its binding interactions with biomolecules. The compound’s hydroxyl group enables it to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 5-hydroxyisoindoline-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that tert-Butyl 5-hydroxyisoindoline-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 5-hydroxyisoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by esterases, leading to the formation of metabolites that participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, tert-Butyl 5-hydroxyisoindoline-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of tert-Butyl 5-hydroxyisoindoline-2-carboxylate within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .

属性

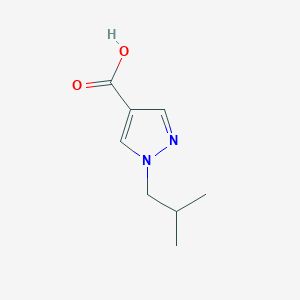

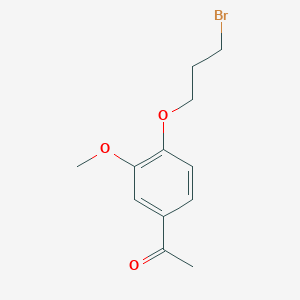

IUPAC Name |

tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHANXZSEULFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595322 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226070-47-9 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)